CID 71358052

Description

CID 71358052 is a unique chemical compound registered in the PubChem database, a comprehensive resource for chemical structures, properties, and biological activities managed by the National Institutes of Health (NIH). Such compounds are typically characterized using advanced analytical techniques like GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) mass spectrometry for structural elucidation .

In drug discovery and cheminformatics, CIDs serve as critical identifiers for comparing compounds in terms of bioactivity, toxicity, and synthetic accessibility. For example, and highlight how CIDs are used to benchmark placental transfer classes or differentiate toxins like oscillatoxin derivatives .

Properties

CAS No. |

23186-63-2 |

|---|---|

Molecular Formula |

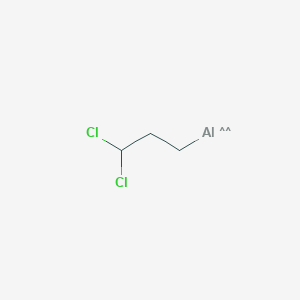

C3H5AlCl2 |

Molecular Weight |

138.96 g/mol |

InChI |

InChI=1S/C3H5Cl2.Al/c1-2-3(4)5;/h3H,1-2H2; |

InChI Key |

ZOZSBAXLALRXSN-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Al])C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71358052 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and application of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound in various applications. This involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The industrial production methods are optimized to minimize waste and reduce the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: CID 71358052 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 71358052 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71358052 involves its interaction with specific molecular targets and pathways in biological systems. These interactions can lead to various effects, such as the modulation of enzyme activity, the alteration of cellular signaling pathways, and the induction of specific biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Using PubChem’s similarity search tools, hypothetical analogues of this compound might include compounds with shared molecular scaffolds or functional groups. For instance:

Notes:

Functional Analogues

Functional similarities may arise from shared therapeutic targets or mechanisms. For example:

- Tubocuraine (CID 6000) : A neuromuscular blocker compared to analogues using placental transfer descriptors (e.g., logP, polar surface area) .

- Oscillatoxin D (CID 101283546) : A marine toxin with methyl and epoxy groups; derivatives vary in toxicity and bioactivity .

Research Findings and Data Gaps

Key Insights from Analogues

- Bioavailability : Brominated aromatics (e.g., CID 737737) often exhibit high GI absorption, while polar hybrids (e.g., CID 57416287) show reduced bioavailability .

- Toxicity : Structural features like halogenation (e.g., bromine in CID 59200652) correlate with CYP enzyme inhibition, a critical ADMET parameter .

Limitations

- The absence of direct data for this compound in the provided evidence necessitates reliance on inferred properties from structural analogues.

- Experimental validation (e.g., spectral data, synthesis protocols) is required to confirm hypotheses, as emphasized in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.